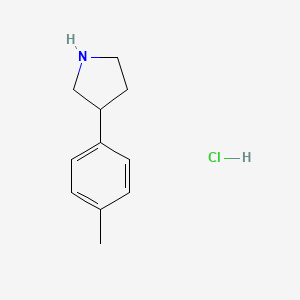

3-(4-Methylphenyl)Pyrrolidine Hydrochloride

Description

BenchChem offers high-quality 3-(4-Methylphenyl)Pyrrolidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)Pyrrolidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMNEXWVYXSNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662904 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187172-68-4 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylphenyl)pyrrolidine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds that target the central nervous system.[1] Specifically, derivatives of 3-(4-Methylphenyl)pyrrolidine have been investigated for their roles as potent ligands for serotonin and dopamine receptors.[1] This guide provides an in-depth technical overview of robust and modern synthetic pathways to 3-(4-Methylphenyl)pyrrolidine hydrochloride. We will dissect two primary synthetic strategies: a classical approach via reductive amination of a γ-nitroketone and a modern palladium-catalyzed hydroarylation of an N-protected pyrroline. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed, actionable protocols, and presents a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of the 3-(4-Methylphenyl)pyrrolidine Scaffold

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle ubiquitous in natural products, pharmaceuticals, and as a core component of organocatalysts.[2][3] The introduction of an aryl group at the 3-position creates a key pharmacophore that has been successfully exploited in drug development. These 3-arylpyrrolidines are recognized for their potent and diverse biological activities, including effects on neurotransmission, histone deacetylation, and gene transcription.[1] The 4-methylphenyl (p-tolyl) substituent, in particular, offers a metabolically stable, lipophilic moiety that can favorably interact with hydrophobic pockets in biological targets. This guide serves as a practical resource for researchers aiming to synthesize this valuable intermediate, providing the necessary detail to replicate and adapt these methods for discovery and development programs.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, 3-(4-Methylphenyl)pyrrolidine, reveals several potential bond disconnections that form the basis of our strategic approaches. The primary goal is the stereoselective and efficient construction of the C-C bond between the aromatic ring and the pyrrolidine core.

Caption: Retrosynthetic analysis of 3-(4-Methylphenyl)pyrrolidine.

-

Pathway A (C-N Disconnection): This classical approach involves the cyclization of a linear C4 chain already bearing the p-tolyl group. A common implementation is the intramolecular reductive amination of a γ-aminoketone or the reduction of a γ-nitroketone followed by spontaneous cyclization and further reduction. This strategy is robust and often relies on readily available starting materials.

-

Pathway B (C-C Disconnection): A more contemporary strategy involves forming the crucial aryl-C3 bond directly onto a pre-formed heterocyclic ring. Palladium-catalyzed hydroarylation of an alkene, such as N-protected 3-pyrroline, with an aryl halide is a powerful method that exemplifies modern cross-coupling chemistry.[1] This approach can offer high efficiency and functional group tolerance.[1]

Chapter 2: Pathway A: Synthesis via Intramolecular Reductive Amination

This pathway builds the pyrrolidine ring from a linear precursor. A reliable method involves the Michael addition of a nitromethane anion to a chalcone, followed by reduction of the nitro group and the ketone, leading to cyclization.

Mechanistic Rationale

-

Michael Addition: 4-Methylacetophenone is first condensed with an appropriate aldehyde to form an α,β-unsaturated ketone (chalcone). This undergoes a conjugate addition with a nitromethane anion to form a γ-nitroketone.

-

Reductive Cyclization: The γ-nitroketone is then subjected to catalytic hydrogenation. This powerful reduction method simultaneously reduces the nitro group to a primary amine and the ketone to a hydroxyl group. The resulting amino alcohol readily undergoes intramolecular cyclization to form the pyrrolidine ring, often with subsequent dehydration and reduction of any intermediate imine or enamine species under the reaction conditions to yield the fully saturated ring. Catalytic hydrogenation is a well-established method for converting pyrroles to pyrrolidines, indicating its efficacy in reducing related heterocyclic precursors.[4]

Caption: Workflow for the Reductive Amination Pathway.

Chapter 3: Pathway B: Synthesis via Palladium-Catalyzed Hydroarylation

This modern approach offers an efficient, single-step construction of the 3-arylpyrrolidine core from readily available precursors. The reaction involves the intermolecular hydroarylation of an N-protected 3-pyrroline with an aryl halide.[1]

Mechanistic Rationale (Mizoroki-Heck Type Reductive Coupling)

The process is a variation of the Mizoroki-Heck reaction, where the typical β-hydride elimination step is suppressed in favor of a reductive termination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., 4-iodotoluene), forming an Ar-Pd(II)-X species.

-

Carbopalladation: The N-protected 3-pyrroline coordinates to the palladium center, followed by migratory insertion of the alkene into the Ar-Pd bond. This forms a new C-C bond and results in a σ-alkyl-Pd(II) intermediate.

-

Reductive Termination: Instead of β-hydride elimination (which would yield a pyrroline product), a hydride source in the reaction mixture (often formic acid or a formate salt) intercepts the Pd(II) intermediate.[1] This leads to reductive elimination, which furnishes the desired 3-arylpyrrolidine product and regenerates the active Pd(0) catalyst. The choice of an N-alkyl protecting group (instead of N-acyl) is crucial as it favors the hydroarylation outcome over the standard Heck product.[1]

Caption: Simplified catalytic cycle for Pd-catalyzed hydroarylation.

Chapter 4: Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available equipment, cost of goods, and desired purity profile.

| Feature | Pathway A: Reductive Amination | Pathway B: Pd-Catalyzed Hydroarylation |

| Key Reagents | 4-Methylchalcone, Nitromethane, H₂, Pd/C | N-Boc-3-pyrroline, 4-Iodotoluene, PdCl₂, Formic Acid |

| Typical Yield | Moderate to Good (multi-step) | Good to Excellent (single C-C bond formation step)[1] |

| Reaction Conditions | High pressure H₂ for hydrogenation | Mild to moderate heat (e.g., 60-80 °C)[1] |

| Advantages | Utilizes classical, well-understood reactions. Avoids expensive palladium catalysts if alternatives like Raney Ni are used. | High atom economy and convergence. Tolerant of various functional groups on the aryl partner.[1] |

| Disadvantages | Multi-step process reduces overall yield. Requires high-pressure hydrogenation equipment. | Requires palladium catalyst and ligands, which can be costly. Potential for metal contamination in the final product. |

Chapter 5: Detailed Experimental Protocols

The following protocols are adapted from literature procedures and represent field-proven methodologies.[1]

Protocol 1: Palladium-Catalyzed Hydroarylation of N-Boc-3-pyrroline

Safety Precaution: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Formic acid is corrosive.

-

Reaction Setup: To a flame-dried 20 mL microwave vial equipped with a magnetic stir bar, add PdCl₂ (21 mg, 0.12 mmol, 4 mol%), N-Boc-3-pyrroline (507 mg, 3.0 mmol, 1.0 equiv), and 4-iodotoluene (818 mg, 3.75 mmol, 1.25 equiv).

-

Solvent and Reagent Addition: Evacuate and backfill the vial with nitrogen gas three times. Add anhydrous N,N-Dimethylformamide (DMF, 6 mL) via syringe, followed by formic acid (0.23 mL, 6.0 mmol, 2.0 equiv) and N,N,N',N'-tetramethyl-1,4-phenylenediamine (PMP, 0.54 mL, 3.0 mmol, 1.0 equiv).

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-(4-methylphenyl)pyrrolidine.

Protocol 2: Deprotection and Hydrochloride Salt Formation

Safety Precaution: Hydrogen chloride (HCl) is a corrosive gas. This procedure should be performed in a well-ventilated fume hood.

-

Boc Deprotection: Dissolve the purified N-Boc-3-(4-methylphenyl)pyrrolidine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution). Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).

-

Workup (Free Base): Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic (>8). Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base, 3-(4-methylphenyl)pyrrolidine, as an oil.

-

Hydrochloride Salt Formation: Dissolve the free base in anhydrous diethyl ether or ethyl acetate (approx. 0.2 M). Slowly bubble anhydrous HCl gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise, until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 3-(4-Methylphenyl)pyrrolidine hydrochloride. The product can be further purified by recrystallization from a suitable solvent system like isopropanol/ether.[5]

Chapter 6: Purification and Characterization

A self-validating protocol requires rigorous purification and characterization of the final compound.

-

Purification: The hydrochloride salt is typically a crystalline solid, which facilitates purification by recrystallization.[5] This process effectively removes residual solvents and soluble impurities. The choice of recrystallization solvent is critical and may require screening (e.g., ethanol, isopropanol, or mixtures with non-polar co-solvents like ether or hexanes).

-

Characterization: The identity and purity of 3-(4-Methylphenyl)pyrrolidine hydrochloride should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity. The spectra should show characteristic peaks for the pyrrolidine ring protons, the tolyl group protons and methyl group, and the corresponding carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base cation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups. The spectrum of the hydrochloride salt will show a broad N-H stretch characteristic of an ammonium salt.

-

Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

-

Conclusion

The synthesis of 3-(4-Methylphenyl)pyrrolidine hydrochloride can be successfully achieved through multiple strategic pathways. While classical methods involving reductive amination offer reliability and use less expensive reagents, modern palladium-catalyzed hydroarylation provides a more elegant and efficient route with high convergence. The choice of method will be dictated by the specific constraints and goals of the research program. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize this valuable molecular scaffold and its derivatives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]

- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Hudlicky, T., & Reed, J. W. (2009). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. The Journal of Organic Chemistry, 74(15), 5133–5144. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

- Google Patents. (2010). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sci-Hub. Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles / Synfacts, 2008 [sci-hub.box]

- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 3-(4-Methylphenyl)pyrrolidine Hydrochloride

Introduction and Significance

The pyrrolidine ring is a foundational saturated N-heterocycle that serves as a core scaffold in a vast array of natural products, alkaloids, and pharmacologically active molecules.[1] Its conformational flexibility and utility as a chiral building block make it a privileged structure in medicinal chemistry. Within this class, 3-arylpyrrolidines have garnered significant attention as key intermediates and structural motifs in the development of novel therapeutics, particularly those targeting the central nervous system.

This guide provides an in-depth technical overview of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a representative member of the 3-arylpyrrolidine family. By presenting its core chemical properties, a robust synthetic pathway, and detailed analytical characterization methods, this document serves as a comprehensive resource for researchers in organic synthesis, drug discovery, and chemical development. The insights herein are designed to explain not only the "what" but the "why" behind the methodologies, empowering scientists to confidently synthesize, characterize, and utilize this valuable chemical entity.

Core Physicochemical Properties

3-(4-Methylphenyl)pyrrolidine hydrochloride is a chiral molecule typically supplied as a racemic mixture. Its fundamental properties are defined by the interplay between the aliphatic pyrrolidine ring and the aromatic p-tolyl substituent, with the hydrochloride salt form conferring increased water solubility and crystalline stability.

Figure 1: Chemical Structure of 3-(4-Methylphenyl)pyrrolidine Hydrochloride

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1187172-68-4 | [2] |

| Molecular Formula | C₁₁H₁₆ClN | [2] |

| Molecular Weight | 197.70 g/mol | [2] |

| Appearance | White solid | [2] |

| Storage Temperature | 0-8 °C | [2] |

| Solubility | Soluble in water, methanol, DMSO. | Inferred |

| Melting Point | Not experimentally reported. |

Synthesis and Purification

The synthesis of 3-arylpyrrolidines can be achieved through various routes. A modern and efficient approach involves the palladium-catalyzed hydroarylation of a suitable 3-pyrroline precursor.[3] This method offers high regioselectivity and functional group tolerance. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule at the C-C bond between the pyrrolidine ring and the aryl group, and at the N-H bond for salt formation. This points to an N-protected 3-pyrroline and an aryl halide as key starting materials.

Figure 2: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol

This protocol describes a two-step synthesis starting from commercially available 1-Boc-3-pyrroline and 4-iodotoluene.

Step 1: Palladium-Catalyzed Hydroarylation

-

Rationale: This step constructs the key C(sp³)-C(sp²) bond. An N-Boc protecting group is chosen as it is stable under the reaction conditions but easily removed later. Formic acid serves as the hydride source for the reductive Heck-type reaction.[3]

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-pyrroline (1.0 eq.), 4-iodotoluene (1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.1 eq.).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), followed by formic acid (HCOOH, 2.5 eq.) as the hydride donor.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield N-Boc-3-(4-methylphenyl)pyrrolidine.

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc protecting group is acid-labile. Treatment with a strong acid like HCl simultaneously removes the Boc group and protonates the pyrrolidine nitrogen to form the desired hydrochloride salt.

-

Procedure:

-

Dissolve the purified N-Boc-3-(4-methylphenyl)pyrrolidine from Step 1 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of hydrochloric acid in diethyl ether (typically 2.0 M) or bubble anhydrous HCl gas through the solution.

-

A white precipitate of 3-(4-Methylphenyl)pyrrolidine hydrochloride will form.

-

Stir the resulting slurry for 30-60 minutes at 0 °C.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.1-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet will integrate to 2H.

-

Pyrrolidine Protons: A series of complex multiplets are expected for the aliphatic protons on the pyrrolidine ring (approx. δ 2.0-3.8 ppm). The proton at the chiral center (C3) will appear as a multiplet, likely a quintet or triplet of triplets.

-

Methyl Protons: A sharp singlet integrating to 3H will be present (approx. δ 2.3 ppm) corresponding to the tolyl methyl group.

-

N-H Protons: Two broad signals corresponding to the -NH₂⁺- protons may be visible, though they can exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Four signals are expected in the aromatic region (approx. δ 125-140 ppm). Two will be quaternary carbons (one attached to the pyrrolidine and one to the methyl group), and two will be CH carbons.

-

Pyrrolidine Carbons: Four distinct signals for the aliphatic carbons of the pyrrolidine ring are expected (approx. δ 25-55 ppm).[4]

-

Methyl Carbon: A single signal for the methyl carbon will appear upfield (approx. δ 21 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The analysis is typically performed on the free base form of the compound.

-

Expected Molecular Ion (M⁺): For the free base (C₁₁H₁₅N), the expected molecular ion peak [M]⁺ would be at m/z = 161.12.

-

Expected [M+H]⁺ Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed at m/z = 162.13.

-

Key Fragmentation: A major fragment would likely correspond to the benzylic cleavage resulting in the tropylium-like ion at m/z = 105, or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A broad and strong absorption band is expected in the range of 2400-3200 cm⁻¹ characteristic of the secondary ammonium salt (-NH₂⁺-).

-

C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch: Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C (Aromatic) Stretch: Sharp absorptions around 1600 cm⁻¹ and 1515 cm⁻¹.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

-

Rationale: A reverse-phase method provides excellent separation for compounds of this polarity. A UV detector is ideal due to the presence of the aromatic chromophore.

-

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A pure sample (>98%) should show a single major peak.

-

-

Chiral Analysis: As 3-(4-Methylphenyl)pyrrolidine is chiral, a specialized chiral HPLC method (e.g., using a Chiralpak® column) would be required to separate and quantify the enantiomers if the synthesis is asymmetric or if enantiomeric purity needs to be established.

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Methylphenyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, a robust body of evidence from structurally analogous compounds, particularly pyrovalerone and its derivatives, strongly indicates its function as a monoamine transporter inhibitor. This guide will synthesize the existing knowledge on related 3-aryl-pyrrolidine compounds to elucidate the probable molecular targets and downstream signaling effects of 3-(4-Methylphenyl)pyrrolidine hydrochloride. Furthermore, it will detail the essential experimental protocols required to definitively characterize its pharmacological profile, thereby providing a roadmap for future research and development.

Introduction: The 3-Aryl-Pyrrolidine Scaffold and its Significance

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, conferring favorable pharmacokinetic properties and providing a three-dimensional structure that can be readily modified to achieve target specificity.[1] When substituted with an aryl group at the 3-position, as in the case of 3-(4-Methylphenyl)pyrrolidine, this chemical motif becomes a key pharmacophore for interaction with monoamine transporters.[2] The hydrochloride salt form enhances the compound's solubility and stability for experimental use.

Given the structural similarities to well-characterized psychostimulants like pyrovalerone, it is hypothesized that 3-(4-Methylphenyl)pyrrolidine hydrochloride functions primarily as a dopamine-norepinephrine reuptake inhibitor (DNRI).[3] This guide will proceed under this primary hypothesis, outlining the presumed mechanism and the experimental validation required.

Core Mechanism of Action: Inhibition of Monoamine Transporters

The principal mechanism of action for 3-(4-Methylphenyl)pyrrolidine hydrochloride is presumed to be the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] These transporters are transmembrane proteins responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.[4]

By blocking these transporters, 3-(4-Methylphenyl)pyrrolidine hydrochloride is expected to increase the extracellular concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic neurotransmission. This increased signaling is the basis for the stimulant effects observed with related compounds.[5] Notably, compounds in this class generally exhibit significantly lower affinity for the serotonin transporter (SERT), suggesting a degree of selectivity.[3]

Molecular Interactions with DAT and NET

The binding of 3-aryl-pyrrolidine derivatives to DAT and NET is thought to involve several key interactions. The protonated amine of the pyrrolidine ring likely forms an ionic bond with a conserved aspartate residue in the transporter's binding pocket. The 4-methylphenyl group is predicted to engage in hydrophobic and van der Waals interactions within a lipophilic pocket of the transporter. These interactions stabilize the compound within the binding site, preventing the translocation of the natural monoamine substrates.

Downstream Signaling Effects

The elevation of synaptic dopamine and norepinephrine levels resulting from DAT and NET inhibition triggers a cascade of downstream signaling events. Increased dopamine in brain regions such as the nucleus accumbens and prefrontal cortex is associated with reward, motivation, and motor control. Enhanced norepinephrine signaling in the locus coeruleus and other areas contributes to alertness, focus, and arousal.

The following diagram illustrates the proposed signaling pathway:

Figure 1: Presumed signaling pathway of 3-(4-Methylphenyl)pyrrolidine hydrochloride.

Experimental Methodologies for Pharmacological Characterization

To empirically determine the mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a series of in vitro assays are essential. The following protocols are standard in the field for characterizing monoamine transporter inhibitors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific transporter. This is achieved by measuring the displacement of a known radiolabeled ligand from the transporter by the test compound.

Experimental Workflow:

Figure 2: Workflow for radioligand binding assays.

Step-by-Step Protocol:

-

Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare membrane fractions through homogenization and centrifugation.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

For NET: [³H]nisoxetine

-

For SERT: [³H]citalopram or [¹²⁵I]RTI-55

-

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride.

-

Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the functional inhibition of monoamine transporters. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[6] This assay determines the concentration of the test compound required to inhibit the uptake of a radiolabeled monoamine by 50% (IC50).

Experimental Workflow:

Figure 3: Workflow for synaptosomal uptake assays.

Step-by-Step Protocol:

-

Synaptosome Preparation: Dissect the brain region of interest (e.g., striatum for DAT, hippocampus for NET) from a rodent and homogenize in a sucrose buffer. Isolate synaptosomes using differential centrifugation.[7]

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (or similar physiological salt solution).

-

Radiolabeled Monoamines:

-

For DAT: [³H]dopamine

-

For NET: [³H]norepinephrine

-

For SERT: [³H]serotonin (5-HT)

-

-

Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a brief, defined period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined by running a parallel set of samples at 0-4°C.[7]

-

Termination and Filtration: Terminate the uptake by adding a large volume of ice-cold buffer and rapidly filtering the synaptosomes through a glass fiber filtermat.

-

Washing: Wash the filters with ice-cold buffer to remove extracellular radiolabel.

-

Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC50 value.

Anticipated Pharmacological Profile

Based on the structure-activity relationships of related compounds, the following pharmacological profile for 3-(4-Methylphenyl)pyrrolidine hydrochloride is anticipated:

| Target | Binding Affinity (Ki) | Uptake Inhibition (IC50) |

| Dopamine Transporter (DAT) | High (Low nM range) | Potent (Low to mid nM range) |

| Norepinephrine Transporter (NET) | High (Low to mid nM range) | Potent (Low to mid nM range) |

| Serotonin Transporter (SERT) | Low (High nM to µM range) | Weak (High nM to µM range) |

This profile suggests that 3-(4-Methylphenyl)pyrrolidine hydrochloride is likely a potent and selective inhibitor of DAT and NET, with significantly less activity at SERT.

Conclusion and Future Directions

While direct experimental evidence is pending, the chemical structure of 3-(4-Methylphenyl)pyrrolidine hydrochloride strongly suggests a mechanism of action centered on the inhibition of the dopamine and norepinephrine transporters. This guide has outlined this presumed mechanism and provided detailed protocols for its empirical validation.

Future research should focus on conducting the described radioligand binding and synaptosomal uptake assays to definitively determine the binding affinities and functional potencies of 3-(4-Methylphenyl)pyrrolidine hydrochloride at all three monoamine transporters. Further studies could also investigate its potential as a releasing agent versus a pure uptake blocker, as well as its in vivo effects on locomotor activity and other behavioral paradigms relevant to its stimulant properties. A thorough understanding of its off-target activities at various receptors and ion channels would also be crucial for a complete pharmacological characterization.

References

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

- Petrone, G., Montanari, S., & D'hooge, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4983.

- Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461.

- Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Deschaux, O., Bandyopadhyay, B. C., Tella, S. R., Zaman, W. A., & Johnson, K. M. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of medicinal chemistry, 43(3), 351–360.

- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.

-

Gifford, A. N. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Retrieved January 26, 2026, from [Link]

-

Gifford, A. N. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 26, 2026, from [Link]

- Sitte, H. H., & Freissmuth, M. (2015). The transporters for norepinephrine, dopamine, and serotonin. In Neurotransmitter Transporters (pp. 51-78). Springer, Vienna.

- Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2011). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.31.

- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2011). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 36(3), 562–572.

- Avelar, A. J., & Gatch, M. B. (2016). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones. Neuropharmacology, 105, 239–247.

- Gannon, B. M., Williamson, V. M., & Fantegrossi, W. E. (2018). Structure-activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 39, 59–83.

- Moron, J. A., Brockington, A., Wise, R. A., Rocha, B. A., & Hope, B. T. (2002). Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines. The Journal of neuroscience, 22(2), 389–395.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79338517, 3-(P-tolyl)pyrrolidine-2-carboxylic acid. Retrieved January 26, 2026, from [Link].

-

Wikipedia contributors. (2023, December 27). Vesicular monoamine transporter 2. In Wikipedia, The Free Encyclopedia. Retrieved 18:15, January 26, 2026, from [Link]

- Jones, S. R., Gainetdinov, R. R., Jaber, M., Giros, B., Wightman, R. M., & Caron, M. G. (1998). Profound neuronal plasticity in response to inactivation of the dopamine transporter. Proceedings of the National Academy of Sciences, 95(7), 4029-4034.

- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.

Sources

- 1. 3-(P-tolyl)pyrrolidine-2-carboxylic acid | C12H15NO2 | CID 79338517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]

- 7. Synthesis and monoamine transporter affinity of 3-aryl substituted trop-2-enes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Methylphenyl)pyrrolidine hydrochloride CAS number 899425-95-7

An In-Depth Technical Guide to 3-(4-Methylphenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)pyrrolidine hydrochloride (CAS Number: 899425-95-7), a versatile pyrrolidine derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical properties, plausible synthetic routes, analytical methodologies, and prospective applications in drug discovery, offering a foundational resource for researchers in the field.

Introduction and Chemical Identity

3-(4-Methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine compound. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a wide array of natural products and synthetic pharmaceuticals.[1] The presence of a 4-methylphenyl (p-tolyl) group at the 3-position of the pyrrolidine ring imparts specific physicochemical properties that can influence its biological activity and metabolic stability. It is supplied as a hydrochloride salt, which generally enhances solubility in aqueous media and improves stability, making it suitable for research and development purposes.

It is important to note that while the primary CAS number for this compound is 899425-95-7, another CAS number, 1187172-68-4, has also been associated with what appears to be the same chemical entity.[2] Researchers should be aware of this potential discrepancy when sourcing the compound or searching for literature.

Physicochemical Properties

The physicochemical properties of 3-(4-Methylphenyl)pyrrolidine hydrochloride are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties based on available data.

| Property | Value | Source |

| CAS Number | 899425-95-7 | [3][4] |

| Alternate CAS No. | 1187172-68-4 | [2] |

| Molecular Formula | C11H16ClN | [2] |

| Molecular Weight | 197.70 g/mol | [2] |

| Appearance | White solid | [2] |

| Storage Conditions | 2-8°C | [2][4] |

| Predicted XlogP | 2.0 | [5] |

Synthesis and Manufacturing

A potential synthetic pathway is outlined below:

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 2. 3-(4-Methylphenyl)Pyrrolidine Hydrochloride | 1187172-68-4 [amp.chemicalbook.com]

- 3. chem960.com [chem960.com]

- 4. 3-(4-Methylphenyl)pyrrolidine HCl CAS#: 899425-95-7 [amp.chemicalbook.com]

- 5. PubChemLite - 3-(4-methylphenyl)pyrrolidine (C11H15N) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenyl)pyrrolidine Hydrochloride

This guide provides a comprehensive overview of the analytical techniques essential for the structural elucidation and quality control of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical research and development. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can achieve an unambiguous confirmation of the molecule's identity, structure, and purity. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Introduction: The Imperative of Spectroscopic Analysis

In the landscape of drug discovery and chemical synthesis, the unequivocal identification of a compound is paramount. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing its atomic framework, functional groups, and overall mass. For a molecule such as 3-(4-Methylphenyl)pyrrolidine hydrochloride, which contains a chiral center and distinct aliphatic and aromatic regions, a multi-faceted analytical approach is not just recommended—it is essential for regulatory compliance and scientific integrity. This guide will detail the principles, protocols, and expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a holistic view of the compound's spectroscopic signature.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of 3-(4-Methylphenyl)pyrrolidine hydrochloride are numbered as shown below. This convention will be used throughout the guide to assign specific signals and vibrations to their corresponding atoms.

Caption: Numbering scheme for 3-(4-Methylphenyl)pyrrolidine hydrochloride.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1] The chemical shift of a proton is highly sensitive to its electronic surroundings, making it a powerful tool for structure elucidation.

Expertise-Driven Protocol: ¹H NMR Analysis

The choice of solvent is critical for analyzing amine hydrochlorides. Deuterated water (D₂O) is often an excellent choice as it readily dissolves the salt and exchanges with the acidic N-H protons, causing their signals to disappear. This simplifies the spectrum and confirms the presence of the amine group. Alternatively, DMSO-d₆ can be used to observe the N-H protons, which typically appear as a broad signal.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Methylphenyl)pyrrolidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[2][3][4]

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard Addition (Optional but Recommended): For quantitative purposes (qNMR), add a known amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition: Record the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Process the data with Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for ¹H NMR sample preparation and analysis.

Predicted ¹H NMR Data and Interpretation

The following table outlines the expected signals for 3-(4-Methylphenyl)pyrrolidine hydrochloride. The chemical shifts are influenced by the electron-withdrawing ammonium group and the aromatic ring.[1]

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H2', H6' | ~7.25 | Doublet (d) | 2H | Aromatic protons ortho to the pyrrolidine substituent. |

| H3', H5' | ~7.15 | Doublet (d) | 2H | Aromatic protons meta to the pyrrolidine substituent. |

| H2, H5 | ~3.2 - 3.6 | Multiplet (m) | 4H | Protons on carbons adjacent to the positively charged nitrogen are significantly deshielded. |

| H3 | ~3.4 - 3.8 | Multiplet (m) | 1H | Benzylic proton, deshielded by both the aromatic ring and its position on the pyrrolidine ring. |

| H4 | ~2.0 - 2.4 | Multiplet (m) | 2H | Aliphatic protons on the pyrrolidine ring. |

| H1'' (CH₃) | ~2.35 | Singlet (s) | 3H | Protons of the methyl group on the aromatic ring. |

| N-H₂⁺ | ~8.0 - 9.5 | Broad Singlet (br s) | 2H | Acidic protons on nitrogen; signal is often broad and will exchange with D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information on their chemical environment and hybridization (sp³, sp², sp).[5] Due to the wide range of chemical shifts (~200 ppm), signals are typically well-resolved, making it an excellent tool for confirming the carbon skeleton of a compound.[5][6]

Protocol: ¹³C NMR Analysis

The protocol is similar to that for ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope (~1.1%).[6] Standard acquisition involves proton decoupling, which results in all carbon signals appearing as singlets, simplifying the spectrum by removing C-H coupling.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of solvent) to improve the signal-to-noise ratio.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled spectrum. This typically requires several hundred to several thousand scans, depending on the sample concentration and instrument sensitivity.

Predicted ¹³C NMR Data and Interpretation

The molecule is expected to show 8 distinct carbon signals, as C2'/C6' and C3'/C5' are chemically equivalent due to free rotation around the C3-C4' bond.

| Assigned Carbons | Predicted δ (ppm) | Rationale |

| C1' | ~138 | Quaternary aromatic carbon attached to the methyl group. |

| C4' | ~137 | Quaternary aromatic carbon attached to the pyrrolidine ring. |

| C3', C5' | ~129 | Aromatic CH carbons meta to the pyrrolidine ring. |

| C2', C6' | ~127 | Aromatic CH carbons ortho to the pyrrolidine ring. |

| C2, C5 | ~50 - 55 | Carbons adjacent to the nitrogen are deshielded.[5] |

| C3 | ~40 - 45 | Benzylic carbon atom. |

| C4 | ~30 - 35 | Aliphatic carbon on the pyrrolidine ring. |

| C1'' (CH₃) | ~21 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for solid samples as it requires no sample preparation (like KBr pellets).[8][9] The sample is simply brought into contact with a high-refractive-index crystal (often diamond), and an evanescent wave penetrates a few microns into the sample to generate the spectrum.[9]

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[10] This is crucial to subtract the absorbance of air (CO₂, H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of the solid 3-(4-Methylphenyl)pyrrolidine hydrochloride powder onto the crystal.

-

Apply Pressure: Use the built-in press to ensure firm, even contact between the sample and the crystal.[11]

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal thoroughly.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride is a clear example of modern analytical chemistry in practice. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the diagnostic secondary ammonium ion. Finally, mass spectrometry validates the molecular weight and offers further structural insights through fragmentation. Together, these techniques provide a robust and self-validating dataset that is essential for advancing research and ensuring the quality and identity of critical chemical entities in the pharmaceutical pipeline.

References

-

Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. RSC Publishing. Retrieved from [Link]

-

Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Marion, L., et al. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Retrieved from [Link]

-

Książek, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. ResearchGate. Retrieved from [Link]

-

Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Retrieved from [Link]

-

Oves, M. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Goolsby, B., & Brodbelt, J. S. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Książek, M., et al. (2022). Crystallographic characterization of three cathinone hydrochlorides new on the NPS market. ResearchGate. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

-

Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

-

Sci-Hub. (2003). Mass spectral fragmentation of (S,S)‐2‐substituted 4,4‐diphenyl‐3,1‐oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3‐oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (1954). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Jackson, G., et al. (2019). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

-

Lukoyanova, O., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. PubMed. Retrieved from [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association of Clinical Biochemists of Malaysia. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr-bio.com [nmr-bio.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. agilent.com [agilent.com]

A Technical Guide to the Preclinical Evaluation of 3-(4-Methylphenyl)pyrrolidine hydrochloride: A Candidate Monoamine Reuptake Inhibitor

Executive Summary

This technical guide provides a comprehensive framework for the preclinical investigation of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a novel compound with significant therapeutic potential. Based on its distinct chemical architecture, which features a 3-aryl-pyrrolidine scaffold, this molecule bears a strong structural resemblance to known central nervous system (CNS) agents, particularly monoamine reuptake inhibitors. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the CNS.[1][2] Specifically, the substitution pattern of 3-(4-Methylphenyl)pyrrolidine is analogous to potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, such as the pyrovalerone class of compounds.[3]

This document outlines a logical, multi-stage research program designed to rigorously characterize the pharmacological profile of 3-(4-Methylphenyl)pyrrolidine hydrochloride. We hypothesize that its primary mechanism of action will be the inhibition of monoamine transporters. The guide details a series of validated in vitro and in vivo experimental protocols, beginning with primary target engagement and selectivity and progressing to functional and behavioral outcomes. The causality behind each experimental choice is explained, ensuring a scientifically sound and efficient evaluation process. Our objective is to provide researchers, scientists, and drug development professionals with a self-validating roadmap to elucidate the compound's biological activities and assess its potential as a novel therapeutic agent for neuropsychiatric disorders.

Introduction to 3-(4-Methylphenyl)pyrrolidine hydrochloride

Chemical Structure and Properties

3-(4-Methylphenyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a central pyrrolidine ring, which is a five-membered saturated nitrogen heterocycle.[4] The key structural features are a phenyl group attached at the 3-position of the pyrrolidine ring, which itself is substituted with a methyl group at the para- (4-) position. The hydrochloride salt form generally confers improved aqueous solubility and stability, making it suitable for biological assays.[2]

-

Core Scaffold: Pyrrolidine

-

Key Substituent: 3-(4-Methylphenyl) or 3-(p-tolyl) group

-

Chemical Formula: C₁₁H₁₆ClN

-

Molecular Weight: 201.71 g/mol

-

Predicted Properties: The presence of the nitrogen atom in the pyrrolidine ring provides a basic center and a potential hydrogen bond donor/acceptor, influencing its pharmacokinetic profile.[1] The lipophilic 4-methylphenyl group suggests good blood-brain barrier permeability, a prerequisite for CNS activity.

The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine nucleus is one of the most prevalent heterocyclic fragments in approved drugs and natural products with diverse biological activities.[5][6] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] This scaffold is a cornerstone in the design of agents for CNS disorders, found in drugs ranging from antidepressants to anticonvulsants.[6]

Structural Analogy to Known Monoamine Reuptake Inhibitors

The most compelling rationale for investigating 3-(4-Methylphenyl)pyrrolidine hydrochloride stems from its structural similarity to known monoamine transporter inhibitors. A prime example is the pyrovalerone family of compounds, which are potent DAT and NET inhibitors.[3][7] For instance, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) is a well-characterized psychostimulant that inhibits the reuptake of dopamine and norepinephrine.[3] Although our subject compound lacks the keto and pentyl groups of pyrovalerone, it shares the critical 4-methylphenyl and pyrrolidine moieties, which are fundamental for interaction with the monoamine transporters. This structural overlap forms the basis of our primary hypothesis.

Primary Hypothesis: A Putative DAT/NET Inhibitor

Based on the structure-activity relationships (SAR) of related compounds, we hypothesize that 3-(4-Methylphenyl)pyrrolidine hydrochloride will function as a monoamine transporter inhibitor, with a potential selectivity profile for DAT and NET over the serotonin transporter (SERT). Such a profile is characteristic of several therapeutic agents used for ADHD and depression, as well as compounds investigated for cocaine abuse.[3][8] The following sections outline a systematic approach to test this hypothesis.

In Vitro Characterization of Monoamine Transporter Activity

Objective

The initial phase of investigation is to quantitatively determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of 3-(4-Methylphenyl)pyrrolidine hydrochloride at the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT).

Experimental Workflow: Primary Target Validation

The workflow is designed to first establish binding to the transporters and then confirm functional inhibition of their activity.

Caption: Workflow for primary in vitro screening.

Protocol 1: Radioligand Binding Assays

Causality: This experiment directly measures the ability of the test compound to displace a known high-affinity radioligand from the transporter binding site. It is the gold standard for determining binding affinity (Kᵢ) and provides the first evidence of target engagement.[9]

Methodology:

-

Cell Culture: Utilize HEK293 cells stably transfected to express either hDAT, hNET, or hSERT. Culture cells to ~90% confluency and harvest.

-

Membrane Preparation: Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet and resuspend in the assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Competition Assay Setup: In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of the appropriate radioligand, and a range of concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., 0.1 nM to 100 µM).

-

For hDAT: Use [³H]WIN 35,428 (~1-2 nM). Define non-specific binding with 10 µM cocaine.

-

For hNET: Use [³H]Nisoxetine (~1 nM). Define non-specific binding with 10 µM desipramine.

-

For hSERT: Use [³H]Citalopram (~1 nM). Define non-specific binding with 10 µM fluoxetine.

-

-

Incubation: Incubate plates at room temperature or 4°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: Synaptosomal Uptake Inhibition Assays

Causality: While binding assays confirm target engagement, they do not confirm functional modulation. This uptake assay measures the compound's ability to inhibit the primary function of the transporters: clearing neurotransmitters from the synaptic cleft. This provides a functional potency value (IC₅₀).[3][9]

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice. Use the striatum for a dopamine-rich preparation, the cerebral cortex or hippocampus for norepinephrine, and the hippocampus or midbrain for serotonin. Homogenize tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with a range of concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride (or vehicle control) for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter:

-

[³H]Dopamine (DA) for DAT activity.

-

[³H]Norepinephrine (NE) for NET activity.

-

[³H]Serotonin (5-HT) for SERT activity.

-

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes) in the linear range of uptake, terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Hypothetical Pharmacological Profile

The data should be summarized to clearly present the compound's potency and selectivity.

| Target Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Selectivity Ratio (SERT Kᵢ / Target Kᵢ) |

| hDAT | 25 | 40 | 80 |

| hNET | 50 | 75 | 40 |

| hSERT | 2000 | >5000 | 1 |

Table 1: Example in vitro pharmacology data for 3-(4-Methylphenyl)pyrrolidine hydrochloride. This hypothetical data suggests a potent and selective DAT/NET inhibitor.

Investigating the Mechanism of Action: Substrate vs. Blocker

Objective

To differentiate whether 3-(4-Methylphenyl)pyrrolidine hydrochloride acts as a competitive transport inhibitor (a "blocker," like cocaine) or as a substrate that induces transporter-mediated efflux (a "releaser," like amphetamine).

Causality: This distinction is critical as it predicts the neurochemical and behavioral profile. Blockers increase synaptic neurotransmitter levels by preventing reuptake, while releasers cause a massive, non-vesicular flood of neurotransmitters into the synapse by reversing the normal direction of transport.[10]

Protocol 3: In Vitro Neurotransmitter Release Assay

Methodology:

-

Preparation: Use either transporter-expressing cells or synaptosomes as described in Protocol 2.

-

Loading: Pre-load the preparations by incubating them with a radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) for 30-45 minutes at 37°C.

-

Washing: Wash the cells/synaptosomes multiple times with fresh buffer to remove extracellular radiolabel.

-

Baseline Release: Resuspend the loaded preparations in buffer and aliquot into a multi-well plate. Collect samples over a baseline period (e.g., 10 minutes) to measure spontaneous efflux.

-

Stimulation: Add the test compound (3-(4-Methylphenyl)pyrrolidine HCl), a known releaser (e.g., d-amphetamine for DAT/NET, fenfluramine for SERT), a known blocker (e.g., cocaine), or vehicle to the wells.

-

Sample Collection: Collect the supernatant at several time points post-stimulation (e.g., 5, 15, and 30 minutes).

-

Quantification: At the end of the experiment, lyse the cells/synaptosomes to measure the remaining intracellular radioactivity. Measure radioactivity in all collected supernatant samples.

-

Data Analysis: Express the amount of neurotransmitter released at each time point as a percentage of the total radioactivity present at the start of the stimulation period. A significant increase in efflux above baseline, similar to the positive control releaser, indicates a substrate-like mechanism. An effect no greater than the vehicle control suggests a blocker mechanism.

In Vivo Behavioral Pharmacology

Objective

To translate the in vitro findings into functional CNS effects by evaluating the compound's impact on relevant behaviors in animal models.

Experimental Workflow: Behavioral Phenotyping

This workflow assesses the primary psychostimulant effects and then explores potential therapeutic applications and liabilities.

Caption: Workflow for in vivo behavioral analysis.

Protocol 4: Assessment of Locomotor Activity

Causality: Inhibition of DAT and NET typically increases synaptic dopamine and norepinephrine, leading to enhanced psychomotor activity. This assay is a fundamental screen for detecting the stimulant properties predicted by the in vitro data.[3]

Methodology:

-

Animals: Use male C57BL/6 mice or Sprague-Dawley rats. Acclimate them to the testing room and activity chambers.

-

Apparatus: Use automated open-field activity chambers equipped with infrared photobeams to detect and quantify movement (e.g., horizontal distance traveled, vertical rearing).

-

Procedure:

-

Place animals individually into the chambers and allow them to habituate for 30-60 minutes until baseline activity is stable.

-

Administer 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

-

Immediately return the animals to the chambers and record locomotor activity continuously for 90-120 minutes.

-

-

Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes). Compare the total distance traveled for each dose group to the vehicle control group using ANOVA followed by post-hoc tests. A dose-dependent increase in activity confirms a psychostimulant effect.

Protocol 5: Evaluation of Antidepressant-like Activity

Causality: Many effective antidepressants act by inhibiting the reuptake of norepinephrine and/or serotonin. If the compound shows significant NET inhibition in vitro, it is crucial to test for antidepressant-like effects in vivo. The Forced Swim Test (FST) is a widely used screening tool where antidepressant compounds reduce the duration of immobility, interpreted as a decrease in behavioral despair.

Methodology:

-

Animals: Use male mice or rats.

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test (Day 1): Place each animal in the cylinder for 15 minutes. This induces a state of helplessness for the test on the following day. Remove and dry the animals before returning them to their home cages.

-

Test (Day 2): Administer the test compound (at doses determined from the locomotor assay to be active but not hyperactive), a positive control (e.g., desipramine, 20 mg/kg), or vehicle 30-60 minutes before the test.

-

Place the animals back into the water-filled cylinders for a 6-minute session. Video-record the session.

-

-

Data Analysis: Score the last 4 minutes of the test session for time spent immobile (i.e., making only the minimal movements necessary to keep the head above water). A significant reduction in immobility time compared to the vehicle group, without a concomitant increase in general locomotor activity, is indicative of an antidepressant-like effect.

Summary and Future Directions

This guide presents a systematic and logical progression for the preclinical evaluation of 3-(4-Methylphenyl)pyrrolidine hydrochloride. The proposed workflow is designed to first confirm its hypothesized mechanism of action as a monoamine transporter inhibitor and then to characterize its functional and behavioral consequences.

-

Potential Outcomes: The results of these studies will place the compound on the pharmacological map. A potent and selective DAT/NET inhibitor could be a candidate for treating ADHD, narcolepsy, or binge eating disorder. A compound with a more balanced profile including SERT activity might be developed for depression.

-

Next Steps: A promising profile from these studies would warrant a comprehensive investigation into its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profile. Further studies, such as drug discrimination to compare its subjective effects to known stimulants, and evaluation in more complex cognitive models would be necessary before considering clinical development.

This structured approach ensures that the potential biological activities of 3-(4-Methylphenyl)pyrrolidine hydrochloride are thoroughly and efficiently investigated, paving the way for its potential translation into a novel therapeutic agent.

References

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

Kharitonov, D. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]

-

Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]

-

Wikipedia. (n.d.). Vesicular monoamine transporter 2. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

-

Pary, R., et al. (2015). A Review of Psychostimulants for Adults With Depression. PubMed Central. Retrieved from [Link]

-

Sunderhaus, C. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. Retrieved from [Link]

-

Adepu, V., et al. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Psychostimulants for Adults With Depression - PMC [pmc.ncbi.nlm.nih.gov]